molecular formula C10H14FN3 B1478705 2-(4-Fluoropiperidin-1-yl)pyridin-3-amine CAS No. 2001965-96-2

2-(4-Fluoropiperidin-1-yl)pyridin-3-amine

Cat. No.: B1478705
CAS No.: 2001965-96-2
M. Wt: 195.24 g/mol
InChI Key: FQFSNJQMCJZGSL-UHFFFAOYSA-N
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Description

2-(4-Fluoropiperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C10H14FN3 and its molecular weight is 195.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

2-(4-Fluoropiperidin-1-yl)pyridin-3-amine is a compound involved in various chemical synthesis processes due to its reactivity and ability to form diverse chemical structures. For instance, it can participate in catalyst-free reactions with amines and diamines, leading to N-(pyridin-2-yl) derivatives with moderate to good yields, showcasing its versatility in organic synthesis (Abel et al., 2015). Similarly, the compound's structural analogs are used in the synthesis of novel oxazolidinone antibacterial candidates, demonstrating its potential in medicinal chemistry and drug development (Yang et al., 2014).

Structural Characterization and Polymorphism

Research also delves into the structural characterization of derivatives and related compounds, offering insights into polymorphism and molecular interactions. Studies on polymorphs and derived 2-aminothiazoles reveal distinct intermolecular hydrogen bonding patterns, highlighting the significance of structural analysis in understanding compound properties and enhancing material design (Böck et al., 2020).

Catalytic and Synthetic Applications

The synthesis and characterization of new N-alkylated derivatives, including those related to this compound, have practical implications in catalysis and synthesis. These compounds have been explored for their antibacterial activity, further underscoring the compound's relevance in developing therapeutic agents (Sharma et al., 2016). Moreover, the exploration of such molecules in the context of cathepsin S inhibitors demonstrates their potential in bioorganic chemistry and drug discovery, particularly in modifying P3, P4, and P5 regions for enhanced biological activity (Wiener et al., 2010).

Optical and Electronic Properties

Investigations into the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, such as this compound, offer valuable insights into material science. These studies highlight the impact of amine donors and nitrogen-based π-deficient heterocycles on thermal, redox, UV–Vis absorption, and emission properties, paving the way for applications in sensing, imaging, and electronic devices (Palion-Gazda et al., 2019).

Properties

IUPAC Name

2-(4-fluoropiperidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c11-8-3-6-14(7-4-8)10-9(12)2-1-5-13-10/h1-2,5,8H,3-4,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFSNJQMCJZGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.